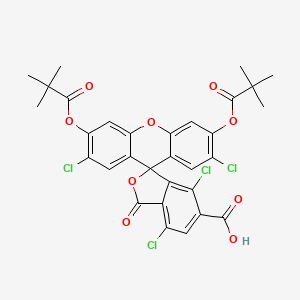
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine
Overview
Description
The compound “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride” has a molecular weight of 263.16 . Another similar compound, “4-(3,3-difluoropyrrolidin-1-yl)aniline”, has a molecular weight of 198.22 . These compounds contain a 3,3-difluoropyrrolidin-1-yl group, similar to the compound you mentioned.
Molecular Structure Analysis
The InChI code for “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride” is1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . For “4-(3,3-difluoropyrrolidin-1-yl)aniline”, the InChI code is 1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2 . Physical And Chemical Properties Analysis
The compound “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Nitropyridines : Studies have shown methods for synthesizing various nitropyridines, which are likely relevant to 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine. For instance, reaction of pyridine with N2O5 in organic solvent yields N-nitropyridinium ion, which can be converted to nitropyridines through further reactions (Bakke, 2004).
- Crystal Structures of Nitropyridine Derivatives : Detailed structural analysis of nitropyridine derivatives, including their crystallization and vibrational studies, have been conducted. This includes research on 2-amino-4-methyl-3-nitropyridine and its variants (Bryndal et al., 2012).
Reactivity and Chemical Transformations
- Reactivity in Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been investigated, which may be pertinent to the reactivity of this compound (Holt & Fiksdahl, 2007).
- Syntheses of Nitropyridines and Their Reactions : Research has shown various methods for synthesizing nitropyridines and explored their reactions, providing insights into the chemical behavior of similar compounds (Bakke, 2004).
Potential Applications in Molecular Electronics
- Molecular Diodes : Certain nitropyridine derivatives have been studied for their potential application in molecular electronics, such as in the creation of molecular diodes driven by charge-induced conformational changes (Derosa, Guda, & Seminario, 2003).
Applications in Medicinal Chemistry
- Potential Anticancer Agents : Research on nitropyridines as potential anticancer agents indicates the relevance of these compounds in medicinal chemistry. The synthesis and evaluation of their effects on cell proliferation and survival in mice with leukemia have been explored (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Mechanism of Action
The compound “3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)” is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes . This might suggest that “3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine” could also have biological activity, but this is purely speculative.
Safety and Hazards
properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c10-9(11)2-4-13(6-9)8-5-12-3-1-7(8)14(15)16/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIPGCXQQYWIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229147 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1713162-89-0 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713162-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B1408614.png)




![2-Fluoro-4-methoxybenzo[d]thiazole](/img/structure/B1408625.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester](/img/structure/B1408627.png)

![8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1408630.png)
![3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1408633.png)


